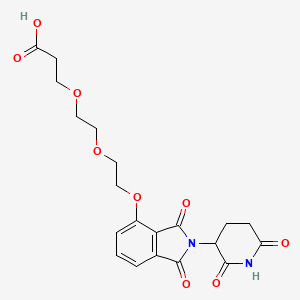

Thalidomide-o-PEG2-acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H22N2O9 |

|---|---|

分子量 |

434.4 g/mol |

IUPAC 名称 |

3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C20H22N2O9/c23-15-5-4-13(18(26)21-15)22-19(27)12-2-1-3-14(17(12)20(22)28)31-11-10-30-9-8-29-7-6-16(24)25/h1-3,13H,4-11H2,(H,24,25)(H,21,23,26) |

InChI 键 |

LDBBOUWQJLSTOP-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-o-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-o-PEG2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, structured data presentation, and visualizations of the synthetic and logical workflows.

Introduction

Thalidomide has been repurposed as a powerful ligand for the E3 ubiquitin ligase Cereblon (CRBN), making it a cornerstone in the field of targeted protein degradation. By incorporating thalidomide into heterobifunctional molecules known as PROTACs, researchers can hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This compound is a derivative of thalidomide that features a two-unit polyethylene glycol (PEG) linker terminating in a carboxylic acid. This functional group provides a versatile handle for conjugation to a ligand for a target protein of interest, while the PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC. This guide outlines a robust synthetic route and the necessary analytical methods for the successful synthesis and characterization of this important PROTAC building block.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of 4-hydroxythalidomide, followed by the preparation of a protected PEG linker, and culminates in their coupling and subsequent deprotection.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Hydroxythalidomide

-

Materials and Reagents:

-

3-Hydroxyphthalic anhydride

-

3-Aminoglutarimide hydrochloride

-

Pyridine

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of 3-aminoglutarimide hydrochloride (1.0 eq) in pyridine, add triethylamine (2.2 eq) and 3-hydroxyphthalic anhydride (1.0 eq).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4-hydroxythalidomide.

-

Part 2: Synthesis of tert-Butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate

-

Materials and Reagents:

-

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

-

Procedure:

-

Dissolve tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1.0 eq) in pyridine and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated PEG linker.

-

Part 3: Synthesis of this compound

-

Materials and Reagents:

-

4-Hydroxythalidomide

-

tert-Butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure (Coupling):

-

To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl 3-(2-(2-tosyloxyethoxy)ethoxy)propanoate (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Thalidomide-o-PEG2-t-butyl ester.

-

-

Procedure (Deprotection):

-

Dissolve the purified Thalidomide-o-PEG2-t-butyl ester in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

-

The crude product can be purified by preparative HPLC to yield the final product, this compound.

-

Characterization of this compound

The structural identity and purity of the synthesized this compound are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Characterization

Caption: Logical workflow for product characterization.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₂₂N₂O₉ |

| Molecular Weight | 434.40 g/mol |

| CAS Number | 2488752-64-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

| Purity (Typical) | >95% (HPLC) |

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.10 | br s | 1H | -COOH |

| ~11.10 | s | 1H | Glutarimide N-H |

| ~7.80 - 7.20 | m | 3H | Aromatic C-H |

| ~5.10 | dd | 1H | Glutarimide C-H |

| ~4.20 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.80 | t | 2H | -O-CH₂-CH₂-O- |

| ~3.70 | t | 2H | -O-CH₂-CH₂-COOH |

| ~3.60 | t | 2H | -O-CH₂-CH₂-O- |

| ~2.90 - 2.50 | m | 3H | Glutarimide -CH₂- and -CH- |

| ~2.45 | t | 2H | -CH₂-COOH |

| ~2.05 | m | 1H | Glutarimide -CH₂- |

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~172.5 | -COOH |

| ~172.0, ~169.5 | Glutarimide C=O |

| ~167.0, ~164.0 | Phthalimide C=O |

| ~155.0 - ~110.0 | Aromatic C |

| ~70.0 - ~68.0 | PEG -CH₂-O- |

| ~49.0 | Glutarimide C-H |

| ~34.0 | -CH₂-COOH |

| ~31.0 | Glutarimide -CH₂- |

| ~22.0 | Glutarimide -CH₂- |

Table 4: Mass Spectrometry Data

| Parameter | Expected Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Expected [M+H]⁺ | 435.1404 |

| Expected [M-H]⁻ | 433.1249 |

Table 5: HPLC Data

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient, e.g., 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Experimental Protocols for Characterization

-

¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.

-

High-Performance Liquid Chromatography (HPLC): Purity is determined by reverse-phase HPLC using a C18 column. The mobile phase consists of a gradient of acetonitrile in water with an additive like formic acid to improve peak shape. The eluent is monitored by a UV detector at a wavelength where the compound has significant absorbance (e.g., 280 nm).

Signaling Pathway in PROTAC-mediated Degradation

This compound, once conjugated to a target protein ligand, forms a PROTAC that hijacks the ubiquitin-proteasome pathway to induce the degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers engaged in the development of PROTACs and other targeted therapeutic agents. The successful synthesis and thorough characterization of this key building block are crucial first steps in the construction of novel drug candidates for a wide range of diseases.

The Mechanism of Thalidomide-o-PEG2-acid in CRBN Recruitment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to target and eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest. At the heart of many successful PROTACs lies the recruitment of an E3 ubiquitin ligase, a critical step in marking the target protein for destruction. This technical guide provides a comprehensive exploration of the mechanism of action of Thalidomide-o-PEG2-acid, a key building block in the development of PROTACs that leverage the Cereblon (CRBN) E3 ligase. We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to characterize this pivotal process.

Core Principle: Hijacking the CRL4-CRBN E3 Ligase Complex

Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) protein.[1][2] CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), which also comprises DDB1, CUL4A, and RBX1.[3][4] The binding of a thalidomide-based ligand to a specific pocket in CRBN allosterically modulates the complex, altering its substrate specificity.[4][5] This induced proximity enables the recruitment of "neosubstrates"—proteins not endogenously targeted by CRBN—for ubiquitination and subsequent degradation by the 26S proteasome.[1][4]

This compound is a synthetic chemical entity designed to exploit this mechanism. It consists of three key components:

-

A thalidomide moiety: This serves as the CRBN-recruiting ligand.

-

A polyethylene glycol (PEG) linker (PEG2): This flexible spacer connects the thalidomide moiety to the target protein ligand and plays a crucial role in the formation and stability of the ternary complex.[6][7]

-

A terminal carboxylic acid: This functional group allows for the covalent conjugation of a ligand that specifically binds to the protein of interest.[6]

By incorporating this compound into a PROTAC, researchers can effectively tether a target protein to the CRL4-CRBN complex, thereby marking it for degradation.

Quantitative Data Summary

The binding affinity of the thalidomide moiety to CRBN is a critical determinant of a PROTAC's efficacy. While specific binding data for this compound is not widely published, the affinity is expected to be comparable to that of thalidomide, as the PEG linker is attached at a position that extends away from the primary binding pocket. The following table summarizes the reported binding affinities of thalidomide and its key derivatives to CRBN.

| Compound | Binding Assay | Dissociation Constant (Kd) | IC50 |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 µM | |

| (S)-Thalidomide | Biochemical Assays | ~10-fold stronger binding than (R)-thalidomide | |

| Lenalidomide | Fluorescence Polarization | 268.6 nM | |

| Pomalidomide | Fluorescence Polarization | 153.9 nM |

Signaling Pathways and Experimental Workflows

The mechanism of action of a thalidomide-based PROTAC involves a series of well-defined molecular events, from initial binding to the final degradation of the target protein. The following diagrams, generated using the DOT language, illustrate these key processes.

Caption: Overview of PROTAC-mediated protein degradation.

The following diagram illustrates the detailed signaling cascade of CRBN-mediated ubiquitination.

Caption: Detailed CRBN-mediated ubiquitination pathway.

This diagram outlines a typical experimental workflow for evaluating a thalidomide-based PROTAC.

Caption: Experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Robust experimental validation is crucial for characterizing the mechanism of action of any PROTAC. Below are detailed protocols for key assays.

Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation

Objective: To quantitatively measure the binding affinity of the PROTAC to CRBN and the target protein individually, and to characterize the formation and stability of the ternary complex.

Methodology:

-

Immobilization:

-

Recombinant human CRBN-DDB1 complex is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Alternatively, a His-tagged CRBN-DDB1 can be captured on a Ni-NTA sensor chip.

-

The target protein is immobilized on a separate flow cell of the same chip or on a different chip.

-

-

Binary Interaction Analysis:

-

A series of concentrations of the this compound-based PROTAC are injected over the CRBN-DDB1-immobilized surface to determine the binding kinetics (association and dissociation rates) and affinity (Kd).

-

Similarly, the PROTAC is injected over the target protein-immobilized surface to determine its binding affinity.

-

-

Ternary Complex Analysis:

-

To measure the formation of the ternary complex, the CRBN-DDB1 complex is immobilized on the sensor chip.

-

A constant, saturating concentration of the PROTAC is pre-mixed with varying concentrations of the target protein. This mixture is then injected over the CRBN-DDB1 surface.

-

An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

-

Kinetic parameters for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (Kd, stoichiometry, enthalpy, and entropy) of the PROTAC binding to CRBN and the target protein.

Methodology:

-

Sample Preparation:

-

Purified recombinant CRBN-DDB1 complex is placed in the sample cell of the calorimeter.

-

The this compound-based PROTAC is loaded into the injection syringe at a concentration typically 10-15 times that of the protein in the cell.

-

-

Titration:

-

The PROTAC solution is injected in small, precise aliquots into the protein solution while the heat released or absorbed is measured.

-

A series of injections are performed until the binding sites on the protein are saturated.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of the PROTAC to the protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

-

Western Blotting for Protein Degradation

Objective: To assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Cells expressing the target protein are cultured to 70-80% confluency.

-

Cells are treated with varying concentrations of the this compound-based PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) is included.

-

-

Cell Lysis and Protein Quantification:

-

Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The total protein concentration of each lysate is determined using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the target protein.

-

A primary antibody against a loading control protein (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.

-

The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software, and the level of the target protein is normalized to the loading control.

-

Quantitative Proteomics for Off-Target Analysis

Objective: To globally assess the specificity of the PROTAC and identify any unintended protein degradation (off-target effects).

Methodology:

-

Sample Preparation:

-

Cells are treated with the PROTAC at a concentration that induces significant degradation of the target protein, alongside a vehicle control.

-

Cells are harvested, lysed, and the proteins are extracted and digested into peptides (e.g., with trypsin).

-

-

Isobaric Labeling (e.g., TMT or iTRAQ):

-

Peptides from each sample are labeled with different isobaric mass tags.

-

The labeled samples are then pooled together.

-

-

LC-MS/MS Analysis:

-

The pooled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

During MS/MS fragmentation, the isobaric tags generate reporter ions of different masses, allowing for the relative quantification of each peptide across the different samples.

-

-

Data Analysis:

-

The MS data is processed using specialized software to identify and quantify thousands of proteins.

-

Statistical analysis is performed to identify proteins that show a significant change in abundance in the PROTAC-treated samples compared to the control.

-

Conclusion

This compound is a powerful and versatile chemical tool for the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its mechanism of action, centered on the induced proximity of a target protein to the CRL4-CRBN complex, offers a robust strategy for targeted protein degradation. A thorough understanding of the underlying molecular principles, coupled with rigorous experimental validation using the techniques outlined in this guide, is essential for the successful design and optimization of novel PROTAC-based therapeutics. The continued exploration of this and similar E3 ligase recruiters will undoubtedly pave the way for new treatments for a wide range of diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability Assessment of Thalidomide-o-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Thalidomide-o-PEG2-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines quantitative data based on available information for thalidomide and its analogs, detailed experimental protocols for in-house assessment, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a functionalized Cereblon (CRBN) ligand used in the synthesis of PROTACs. Understanding its solubility and stability is critical for successful drug development, impacting formulation, bioavailability, and shelf-life. This guide offers a foundational understanding of these properties and provides the necessary protocols to evaluate them in a laboratory setting. While specific quantitative data for this compound is limited in publicly available literature, this guide compiles and extrapolates from data on thalidomide and its N-alkyl analogs to provide a reasonable starting point for experimental design.

Solubility Profile

This compound's solubility is influenced by its thalidomide core, the hydrophilic PEG linker, and the terminal carboxylic acid. The PEG linker is intended to improve aqueous solubility compared to the parent thalidomide molecule.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of this compound and related compounds.

| Compound | Solvent/Medium | Temperature | Solubility | Citation |

| This compound | DMSO, DMF | Ambient | Soluble | [1] |

| This compound | Water, Diethyl Ether | Ambient | Poorly Soluble | |

| (±)-Thalidomide | DMSO, Dimethylformamide | Ambient | ~12 mg/mL | [2] |

| (±)-Thalidomide | 1:8 DMSO:PBS (pH 7.2) | Ambient | ~0.11 mg/mL | [2] |

| (±)-Thalidomide | Water (pH 5) | 25°C | 51.4 ± 1.5 µg/mL | [3] |

| N-methyl thalidomide analog | Water | Not Specified | ~6-fold higher than thalidomide | [4] |

| N-pentyl thalidomide analog | Water | Not Specified | Decreased exponentially compared to N-methyl analog | [4] |

Stability Profile

The stability of this compound is a critical parameter, with the glutarimide ring of the thalidomide moiety and the ether linkages of the PEG chain being potential sites of degradation.

Quantitative Stability Data

The table below presents stability data for thalidomide and its analogs, which can serve as a proxy for estimating the stability of this compound.

| Compound | Condition | Half-life (t½) | Citation |

| Thalidomide and N-alkyl analogs | pH 6.4, 32°C | 25 to 35 hours | [5] |

| Thalidomide analog (EM 12) | pH 7.4, 37°C | ~12 hours | [6] |

| (±)-Thalidomide | Stored at -20°C as a solid | ≥ 4 years | [2] |

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Organic solvent for stock solution (e.g., DMSO)

-

HPLC-grade water, acetonitrile, and formic acid

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with UV detector

-

0.22 µm syringe filters

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of PBS (pH 7.4) to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the filtered supernatant and calibration standards by a validated HPLC-UV method.

-

Quantify the concentration of the compound in the supernatant using the calibration curve.

Kinetic Solubility Assay (High-Throughput Method)

This protocol provides a rapid assessment of solubility from a DMSO stock solution.

Materials:

-

This compound (10 mM stock in DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate reader with UV detection capabilities or HPLC system

Procedure:

-

Dispense PBS (pH 7.4) into the wells of a 96-well plate.

-

Add a small volume of the 10 mM DMSO stock solution of this compound to the PBS-containing wells (final DMSO concentration should be ≤1%).

-

Mix the plate on a plate shaker for a defined period (e.g., 2 hours) at a constant temperature.

-

Measure the absorbance of each well at a predetermined wavelength using a plate reader. The point at which precipitation occurs can be determined by light scattering or by comparing the UV absorbance to a set of standards prepared in a non-precipitating solvent system.

-

Alternatively, after incubation, filter the plate and analyze the filtrate by HPLC-UV to determine the concentration of the dissolved compound.

Chemical Stability Assessment (HPLC-Based)

This protocol evaluates the degradation of this compound under various conditions over time.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 2, 7.4, 9)

-

HPLC-grade solvents

-

Temperature-controlled incubator/water bath

-

HPLC system with UV detector

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Dilute the stock solution into the different pH buffers to a final known concentration.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquots by a stability-indicating HPLC-UV method. This method should be able to separate the parent compound from any potential degradation products.

-

Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

-

The degradation rate and half-life can be determined by plotting the natural logarithm of the remaining concentration against time.

Visualizations

Signaling Pathway of Thalidomide-based PROTACs

The thalidomide moiety of this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN).

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Workflow for Solubility Assessment

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility assessment.

Experimental Workflow for Stability Assessment

This diagram outlines the process for evaluating the chemical stability of the compound.

Caption: Workflow for chemical stability assessment.

References

- 1. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG2 Linker in Thalidomide-o-PEG2-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive technical overview of the role of the PEG2 linker in Thalidomide-o-PEG2-acid, a key building block in the construction of Cereblon (CRBN)-recruiting PROTACs.

Core Concepts: PROTACs and the Function of this compound

PROTACs are designed to induce the degradation of a specific protein of interest (POI) by hijacking the cellular ubiquitin-proteasome machinery. They consist of two distinct ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] In the context of PROTACs, the thalidomide moiety of this compound serves as the "E3 ligase handle," directing the CRL4-CRBN complex to the target protein. The terminal carboxylic acid group on the PEG2 linker allows for covalent attachment to a ligand that binds to the desired POI.

The PEG2 Linker: More Than Just a Spacer

The polyethylene glycol (PEG) linker is a cornerstone of PROTAC design, and the short, two-unit PEG linker (PEG2) in this compound plays a multifaceted role that extends beyond simply connecting the two active moieties. Its properties significantly influence the overall efficacy and drug-like characteristics of the resulting PROTAC.[2]

Key Functions of the PEG2 Linker:

-

Spatial Orientation and Ternary Complex Formation: The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The length and flexibility of the PEG2 linker are critical for achieving the optimal proximity and orientation required for efficient ubiquitin transfer. A linker that is too short may lead to steric clashes, while a linker that is too long can result in an unstable complex.[4][5]

-

Solubility and Physicochemical Properties: PEG linkers are hydrophilic and can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[6] This improved solubility is crucial for formulation, bioavailability, and overall handling.

-

Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell permeability.[7]

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, often quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins by thalidomide-based PROTACs.

Table 1: Comparative Degradation of BRD4 by Thalidomide-based PROTACs with Varying PEG Linker Lengths [8][9]

| PROTAC Linker | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |

| No PEG | BRD4 | H661 | < 0.5 | > 90 |

| 1-unit PEG | BRD4 | H661 | > 5 | ~50 |

| 2-unit PEG | BRD4 | H661 | > 5 | ~60 |

| 4-unit PEG | BRD4 | 22Rv1 | 0.015 | > 95 |

| 5-unit PEG | BRD4 | 22Rv1 | 0.008 | > 98 |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative Pharmacokinetic Properties of PROTACs with Different Linkers [10]

| PROTAC | Linker Type | Target | Species | Oral Bioavailability (%) |

| PROTAC A | Alkyl | Protein X | Mouse | < 5 |

| PROTAC B | Short PEG | Protein X | Mouse | 15-30 |

| PROTAC C | Long PEG | Protein X | Mouse | > 40 |

Note: This table presents generalized trends. Specific pharmacokinetic parameters are highly dependent on the entire PROTAC structure and the biological system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs synthesized using this compound.

Synthesis of this compound

This protocol describes a representative synthesis of a thalidomide-PEG2-linker with a terminal carboxylic acid.

Step 1: Synthesis of 2-(2-(2-aminoethoxy)ethoxy)isoindoline-1,3-dione [11]

-

To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as toluene, add phthalic anhydride (1 equivalent).

-

Heat the reaction mixture to reflux for 6 hours with a Dean-Stark apparatus to remove water.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel to yield 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione.

-

The hydroxyl group can then be converted to an amine through standard chemical transformations (e.g., mesylation followed by azide displacement and reduction).

Step 2: Coupling to a Protected Glutamine Moiety and Cyclization [12][13]

-

Couple the resulting amine from Step 1 with a protected glutamine derivative (e.g., N-Cbz-L-glutamic acid) using standard peptide coupling reagents (e.g., HATU, DIPEA).

-

Deprotect the glutamine derivative.

-

Induce cyclization to form the glutarimide ring of the thalidomide moiety, for example, by heating with a dehydrating agent like acetic anhydride.

Step 3: Final Acid Functionalization

-

The terminal group of the PEG linker can be modified to a carboxylic acid through various established methods, such as oxidation of a terminal alcohol.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and load them onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a chemiluminescence imager.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

-

Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Preparation of Donor and Acceptor Solutions:

-

The PROTAC is dissolved in a buffer solution to create the donor solution.

-

A fresh buffer solution serves as the acceptor solution.

-

-

Assay Procedure:

-

The acceptor plate is filled with the acceptor solution.

-

The filter plate (with the artificial membrane) is placed on top of the acceptor plate.

-

The donor solution containing the PROTAC is added to the wells of the filter plate.

-

-

Incubation and Analysis:

-

The plate sandwich is incubated for a specific period (e.g., 4-16 hours) at room temperature.

-

After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

-

Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the concentration of the PROTAC in the acceptor well, the initial concentration in the donor well, the volume of the wells, the area of the membrane, and the incubation time.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.

-

Reagent Preparation:

-

Prepare purified, tagged versions of the target protein (e.g., GST-tagged POI) and the E3 ligase complex (e.g., His-tagged CRBN/DDB1).

-

Prepare a serial dilution of the PROTAC.

-

Prepare TR-FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody) reagents.

-

-

Assay Procedure:

-

In a microplate, combine the tagged POI, the tagged E3 ligase complex, and the PROTAC at various concentrations.

-

Add the donor and acceptor antibody reagents.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation and antibody binding.

-

-

Signal Detection:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The reader excites the donor fluorophore and measures the emission from both the donor and acceptor fluorophores after a time delay.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex. The peak of the curve represents the concentration at which maximal ternary complex formation occurs.

-

Conclusion

The PEG2 linker in this compound is a critical component that significantly influences the properties and efficacy of the resulting PROTAC. Its short and flexible nature allows for the precise spatial positioning required for efficient ternary complex formation, while its hydrophilic character can improve the overall physicochemical properties of the PROTAC. A thorough understanding of the linker's role, supported by robust experimental evaluation, is essential for the rational design of potent and effective protein degraders. This guide provides a foundational framework of data and methodologies to aid researchers in this endeavor.

References

- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Ruixibiotech [ruixibiotech.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Chemical Properties of Thalidomide-o-PEG2-acid for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties of Thalidomide-o-PEG2-acid, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document provides quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in targeted protein degradation research.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality.[1] They function by inducing the degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

This compound serves as a foundational E3 ligase ligand-linker conjugate in PROTAC synthesis.[3][4] It incorporates the thalidomide moiety, which is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a polyethylene glycol (PEG) linker with a terminal carboxylic acid.[5][6] The PEG linker enhances water solubility and provides optimal spacing and flexibility, which can improve the efficacy of the resulting PROTAC molecule.[6] The terminal carboxylic acid provides a reactive handle for conjugation to a ligand for a protein of interest, typically through the formation of a stable amide bond.[5]

Quantitative Data

The following tables summarize the key chemical and physical properties of this compound, compiled from various suppliers.

Table 1: General Properties

| Property | Value | References |

| IUPAC Name | 3-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid | [4] |

| Appearance | Off-white to faint yellow solid/powder | |

| Purity | ≥90%, typically ≥98% | |

| Storage | -20°C, protected from light and moisture | |

| Stability | At least 6 months at -20°C. Avoid freeze/thaw cycles. |

Table 2: Physicochemical Data

| Property | Value | References |

| Molecular Formula | C20H22N2O9 | [4] |

| Molecular Weight | 434.4 g/mol | [4] |

| Exact Mass | 434.1325 | [4] |

| Solubility | Soluble in DMSO and DMF | |

| Elemental Analysis | C: 55.30%, H: 5.10%, N: 6.45%, O: 33.15% | [4] |

Signaling Pathway and Mechanism of Action

Thalidomide-based PROTACs function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a PROTAC using this compound and a generic amine-containing POI ligand.

Protocol: Amide Coupling of this compound to an Amine-Containing POI Ligand

This protocol describes a standard procedure for the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine on a POI ligand using HATU as a coupling agent.

Materials and Reagents:

-

This compound

-

Amine-containing POI ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

HPLC-grade solvents (e.g., acetonitrile, water) for purification

-

Analytical instruments: LC-MS, HRMS, and NMR

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent unwanted side reactions.

-

Reaction Setup: a. In a clean, dry vial, dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. b. In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF. c. Add the HATU solution to the mixture of the POI ligand and this compound. d. Finally, add DIPEA (3.0 equivalents) to the reaction mixture.

-

Reaction Conditions: a. Stir the reaction mixture at room temperature. b. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-24 hours).

-

Work-up and Purification: a. Upon completion, quench the reaction with water. b. Dilute the mixture with a suitable solvent for purification (e.g., DMSO or a mixture of acetonitrile and water). c. Purify the crude product using reverse-phase preparative HPLC. d. Collect and lyophilize the fractions containing the pure PROTAC.

-

Characterization: a. Confirm the identity and purity of the final PROTAC product by LC-MS, HRMS, and NMR spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of a PROTAC using this compound.

References

Preliminary Investigation of Thalidomide-o-PEG2-acid in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-o-PEG2-acid is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells by hijacking the body's natural protein disposal system. This technical guide provides an in-depth overview of the role and preliminary investigation of this compound in the context of cell culture experiments for targeted protein degradation.

This compound itself is not typically used as a standalone therapeutic agent. Instead, its thalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The PEG2 (polyethylene glycol) linker provides a flexible and hydrophilic spacer, and the terminal carboxylic acid group allows for its conjugation to a ligand that binds to a specific protein of interest. The resulting PROTAC molecule brings the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental role of this compound is to serve as the E3 ligase-recruiting component of a PROTAC. The mechanism of action for a PROTAC synthesized using this building block can be summarized in the following steps:

-

Cellular Entry : The PROTAC, being a cell-permeable molecule, enters the target cells.

-

Ternary Complex Formation : Inside the cell, the PROTAC forms a ternary complex by simultaneously binding to the protein of interest (POI) via its target-specific ligand and to the CRBN E3 ubiquitin ligase via its thalidomide moiety. The PEG2 linker facilitates the optimal orientation of this complex.

-

Ubiquitination of the Target Protein : The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the POI.

-

Proteasomal Degradation : The poly-ubiquitinated POI is recognized and targeted for degradation by the 26S proteasome.

-

Recycling of the PROTAC : After the degradation of the POI, the PROTAC is released and can bind to another target protein molecule, thus acting catalytically.

Quantitative Data Summary

The following tables summarize representative quantitative data for thalidomide-based PROTACs with linkers similar to PEG2, as specific data for a PROTAC using the exact this compound is not available in a single comprehensive source. This data is illustrative of the typical efficacy of such compounds in cell culture.

Table 1: Representative Degradation Data for Thalidomide-Based PROTACs

| Target Protein | PROTAC Linker Type | DC50 | Dmax (%) | Cell Line |

| BRD4 | PEG/Alkyl | < 1 nM | > 98% | 22Rv1 |

| BTK | Alkyl | ~5 nM | > 90% | MOLM-14 |

| ERRα | Alkyl | 33 nM | > 95% | MCF7 |

DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation. (Data is illustrative and derived from various published sources on thalidomide-based PROTACs)

Table 2: Representative Cellular Viability Data for Thalidomide-Based PROTACs

| Target Protein | PROTAC | IC50 | Cell Line |

| BRD4 | (Not specified) | ~10 nM | Various cancer cell lines |

| BTK | (Not specified) | ~8 nM | TMD8 |

IC50: Concentration of the PROTAC that causes 50% inhibition of cell viability. (Data is illustrative and derived from various published sources on thalidomide-based PROTACs)

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary investigation of PROTACs synthesized from this compound in cell culture.

Protocol 1: Western Blot for Protein Degradation Assessment

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Methodology:

-

Cell Culture and Treatment :

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis :

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting :

-

Normalize the protein amounts for all samples and load them onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

A Technical Guide to PROTAC Technology: Core Principles of Thalidomide-Based Degraders

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Proteolysis-Targeting Chimeras (PROTACs) that utilize thalidomide and its derivatives to hijack the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the fundamental mechanism of action, present key quantitative data and experimental methodologies, and visualize the core concepts of this transformative therapeutic modality.

Introduction: A Paradigm Shift in Drug Discovery

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that moves beyond traditional occupancy-based inhibition to achieve targeted protein degradation.[1] Unlike small molecule inhibitors that block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell entirely.[1][2] This is accomplished by co-opting the cell's own ubiquitin-proteasome system (UPS).[2]

A PROTAC molecule consists of three main components: a ligand that binds to the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The story of thalidomide-based PROTACs is one of scientific redemption. Originally a sedative withdrawn due to tragic teratogenic effects, thalidomide was later found to be an effective treatment for multiple myeloma.[3][] The pivotal discovery was the identification of Cereblon (CRBN) as its direct cellular target.[3][5] This finding revealed that thalidomide and its analogs function as "molecular glues," inducing the degradation of specific proteins by recruiting them to the CRBN E3 ligase complex.[3][6] This mechanism laid the perfect foundation for their use in PROTAC technology, where they have become a mainstay for recruiting the CRBN E3 ligase due to their favorable drug-like properties.[3][]

The Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ligase

The function of thalidomide-based PROTACs is intrinsically linked to the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] This complex is a key component of the UPS, the primary machinery for protein degradation in the cell. The CRL4^CRBN^ complex is comprised of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (ROC1), and the substrate receptor, Cereblon (CRBN).[3]

The degradation process orchestrated by a thalidomide-based PROTAC follows a catalytic cycle:

-

Ternary Complex Formation: The PROTAC, with its two distinct ligands, acts as a molecular bridge. One end binds to the target Protein of Interest (POI), and the other end, the thalidomide moiety, binds to CRBN. This brings the POI and the E3 ligase complex into close proximity, forming a key ternary complex (POI-PROTAC-CRBN).[3][7]

-

Ubiquitination: This induced proximity allows the E3 ligase to facilitate the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[3][6]

-

Proteasomal Degradation: The POI, now tagged with a polyubiquitin chain, is recognized by the 26S proteasome.[2] The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is released and can engage in another degradation cycle.

The Role and Design of Thalidomide-Based Linkers

The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[8] It is not merely a spacer but an active modulator of the ternary complex.[8] The linker's length, composition, and attachment points are crucial design elements.[8][9]

-

Linker Composition: Common linker types include polyethylene glycol (PEG) and alkyl chains. PEG linkers enhance hydrophilicity and flexibility, while alkyl chains increase hydrophobicity, which can improve cell permeability.[8]

-

Linker Length & Rigidity: The linker must orient the POI and E3 ligase in a productive conformation to enable efficient ubiquitin transfer.[8] Its length and rigidity are critical for the stability and geometry of the ternary complex.

-

Attachment Point: The point at which the linker is attached to the thalidomide scaffold is a key consideration in PROTAC design.[10][11]

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved.[2][6] The following table summarizes representative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied cancer target.

| PROTAC Name/Type | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | Pomalidomide | BRD4 | HeLa | ~1 | >95% | [12],[13] |

| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | BRD4 | HeLa | 15 | >95% | [14] |

| dBET1 | Thalidomide | BRD4 | various | ~4-25 | >90% | [13] |

| PROTAC IDO1 Degrader-1 | Thalidomide | IDO1 | HeLa | 11.22 | >95% | [6] |

Note: Data is compiled from different studies, and experimental conditions may vary.[13]

Key Experimental Protocols

Validating the mechanism and efficacy of a PROTAC involves a series of key experiments. Detailed below are protocols for essential assays.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of a target protein.[2][10]

Protocol Outline:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[2] Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[2] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[2][7] Centrifuge to pellet cell debris and collect the supernatant.[7]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.[7]

-

SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[2][7] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[2] Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][7]

-

Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[2][7] Quantify the band intensities using densitometry software and normalize the target protein level to a loading control (e.g., GAPDH or β-actin).[2] Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[2]

Ternary Complex Formation Assay (NanoBRET™)

Proximity-based assays are used to confirm that the PROTAC induces the formation of the ternary complex within live cells.[15][16]

Protocol Outline:

-

Cell Line Preparation: Use a cell line expressing the target protein fused to a NanoLuc® donor and the E3 ligase (CRBN) fused to a HaloTag® acceptor.[17][18] This can be achieved through transient transfection or by using a CRISPR/Cas9-edited stable cell line.[19]

-

Cell Plating and Labeling: Plate the cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-CRBN fusion protein.[15]

-

PROTAC Treatment: Add a serial dilution of the PROTAC compound to the wells.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.[15]

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal).[15] A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex. The characteristic "hook effect," a decrease in signal at high PROTAC concentrations, is often observed as binary complexes outcompete the ternary complex.[3][17]

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified E3 ligase complex (e.g., CRL4^CRBN^), and the purified target protein.

-

PROTAC Addition: Add the PROTAC compound at various concentrations (and a vehicle control) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products via Western blot using an antibody against the target protein.

-

Data Interpretation: A ladder of higher molecular weight bands above the unmodified target protein indicates the addition of ubiquitin molecules (polyubiquitination), confirming PROTAC-induced ubiquitination.

Conclusion

The discovery of thalidomide's interaction with Cereblon has been a pivotal moment in drug discovery, transforming a molecule with a dark history into a powerful tool for therapeutic innovation.[3] Thalidomide-based PROTACs have validated targeted protein degradation as a potent and viable therapeutic strategy, with several candidates advancing through clinical trials.[5][20] As our understanding of ternary complex formation, linkerology, and the broader landscape of E3 ligases continues to grow, the potential for developing novel protein degraders to address a wide array of human diseases is immense.[3] This guide has provided a comprehensive overview of the core principles, key data, and essential methodologies that form the foundation of this exciting and rapidly advancing field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 18. Ternary Complex Formation [promega.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Conjugation of Thalidomide-o-PEG2-acid to a Protein of Interest

Audience: Researchers, scientists, and drug development professionals.

Introduction Thalidomide and its derivatives, known as Immunomodulatory Drugs (IMiDs), are a cornerstone of targeted protein degradation. These molecules function as "molecular glues" by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This mechanism is the foundation for Proteolysis Targeting Chimeras (PROTACs), where a CRBN ligand like thalidomide is linked to a ligand for a target protein, thereby inducing the degradation of that specific protein.

This document provides a detailed protocol for the covalent conjugation of Thalidomide-o-PEG2-acid to a protein of interest (POI). The protocol is based on the widely used amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (the protein's N-terminus and lysine side chains) to form stable amide bonds. This method allows for the creation of thalidomide-protein conjugates for various applications, including the development of novel protein degraders or functional probes.

Principle of the Method The conjugation process involves two main approaches:

-

Two-Step Activation and Conjugation: The carboxylic acid group of this compound is first activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. This activated intermediate is then added to the protein solution, where it reacts with primary amine groups to form a covalent amide linkage.

-

Direct Conjugation with Pre-activated Ester: A more direct approach involves using commercially available, pre-activated Thalidomide-o-PEG2-NHS ester . This simplifies the procedure by eliminating the initial activation step, generally leading to higher efficiency and reproducibility.

This protocol will focus on the more direct and simplified method using the pre-activated Thalidomide-o-PEG2-NHS ester.

Experimental Workflow

Caption: Overall workflow for conjugating Thalidomide-o-PEG2-NHS ester to a protein of interest.

Materials and Reagents

-

Protein of Interest (POI)

-

Thalidomide-o-PEG2-NHS ester (e.g., BroadPharm BP-25500)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5. Alternatively, 1X Phosphate-Buffered Saline (PBS), pH 7.4 can be used, though the reaction may be less efficient. Ensure the buffer is free of primary amines (e.g., Tris).

-

Purification: Desalting columns (e.g., Sephadex G-25) suitable for the protein's molecular weight.

-

Storage Buffer: A suitable buffer for the final protein conjugate (e.g., 1X PBS).

Detailed Experimental Protocol

Step 1: Reagent Preparation

-

Protein Solution:

-

Prepare the protein of interest in the Reaction Buffer at a concentration of 2-5 mg/mL for optimal labeling efficiency. If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.

-

Ensure the protein solution is clear and free of aggregates.

-

-

Thalidomide-o-PEG2-NHS Ester Stock Solution:

-

Allow the vial of Thalidomide-o-PEG2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the required amount of the NHS ester in anhydrous DMSO or DMF. For example, for a compound with a molecular weight of 531.5 g/mol , dissolve 0.53 mg in 100 µL of DMSO.

-

Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.

-

Step 2: Conjugation Reaction

-

Calculate Reagent Volume: The efficiency of the conjugation depends on the molar ratio of the NHS ester to the protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point for optimization.

-

Moles of Protein = (Protein mass [g]) / (Protein MW [ g/mol ])

-

Moles of NHS Ester to add = Moles of Protein × Desired Molar Excess

-

Volume of NHS Ester Stock = (Moles of NHS Ester to add) / (Stock Concentration [mol/L])

-

-

Reaction:

-

Add the calculated volume of the 10 mM Thalidomide-o-PEG2-NHS ester stock solution to the protein solution.

-

Mix gently by pipetting up and down or by brief vortexing. Avoid vigorous shaking that could denature the protein.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Step 3: Purification of the Conjugate

-

Column Preparation: Equilibrate a desalting column (e.g., G-25) with the desired final storage buffer (e.g., 1X PBS) according to the manufacturer's instructions.

-

Separation:

-

Once the incubation is complete, apply the entire reaction mixture to the top of the equilibrated desalting column.

-

Elute the conjugate with the storage buffer. The protein conjugate will elute first in the void volume, while the smaller, unreacted Thalidomide-o-PEG2-NHS ester and its hydrolysis byproducts will be retained by the column matrix and elute later.

-

Collect the fractions containing the protein. Protein-containing fractions can be identified by measuring absorbance at 280 nm.

-

Step 4: Characterization of the Conjugate

-

Confirmation of Conjugation:

-

SDS-PAGE: Analyze the purified conjugate alongside the unconjugated protein. While the mass change from a single thalidomide-PEG linker is small, a slight shift in mobility or a broadening of the band may be observed, especially with a higher degree of labeling.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is the most definitive method. The observed mass of the conjugate should be higher than the unconjugated protein by multiples of the mass of the added Thalidomide-o-PEG2 moiety.

-

-

Determination of Degree of Labeling (DOL):

-

MS analysis can provide the distribution of species (unlabeled, +1 label, +2 labels, etc.), allowing for the calculation of the average number of thalidomide molecules conjugated per protein molecule (the DOL).

-

-

Functional Analysis:

-

Assess the biological activity of the protein of interest to ensure that conjugation has not compromised its function.

-

To confirm the functionality of the conjugated thalidomide moiety, binding to CRBN can be assessed using biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon

-

Application Notes and Protocols for PROTAC Synthesis and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Objective

To provide a detailed, step-by-step guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing Thalidomide-o-PEG2-acid as the E3 ligase ligand precursor, and to outline the subsequent experimental protocols for its biological evaluation. This document will cover the chemical synthesis, purification, and characterization of the PROTAC, followed by in vitro assays to assess its binding, degradation efficacy, and mechanism of action.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC molecule typically consists of three components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.[3]

Thalidomide and its analogues are commonly used as ligands for the Cereblon (CRBN) E3 ligase.[5] The starting material for our synthesis, this compound, provides the CRBN-binding moiety and a polyethylene glycol (PEG) linker with a terminal carboxylic acid for conjugation to a POI ligand.[6] For this protocol, we will describe the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in oncology, using a derivative of the known BRD4 inhibitor, JQ1.[4][7]

PROTAC Synthesis: Step-by-Step Protocol

This protocol outlines the synthesis of a BRD4-targeting PROTAC via an amide bond formation between this compound and an amine-functionalized JQ1 analogue.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Materials and Reagents for Synthesis

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| This compound | 376.35 | 1.0 |

| Amine-functionalized JQ1 | (Varies) | 1.1 |

| HATU | 380.23 | 1.2 |

| DIPEA | 129.24 | 3.0 |

| Anhydrous DMF | 73.09 | - |

| Dichloromethane (DCM) | 84.93 | - |

| Trifluoroacetic acid (TFA) | 114.02 | - |

| Acetonitrile (ACN) | 41.05 | - |

| Water (HPLC grade) | 18.02 | - |

Synthetic Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Activation of Carboxylic Acid: To the solution, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Amide Coupling: In a separate flask, dissolve the amine-functionalized JQ1 analogue (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated this compound mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Product Characterization: Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid. Characterize the final product by LC-MS to confirm the mass and purity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[8][]

Biological Evaluation of the Synthesized PROTAC

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated degradation of a target protein.

Experimental Protocols

Protocol 1: Western Blot for BRD4 Degradation

This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.

| Reagent | Recommended Concentration/Details |

| Human cancer cell line (e.g., HeLa, MDA-MB-231) | - |

| Synthesized BRD4 PROTAC | Stock in DMSO, final concentrations ranging from 1 nM to 10 µM |

| Vehicle Control | DMSO |

| Proteasome Inhibitor (e.g., MG132) | 10 µM |

| Cell Lysis Buffer (e.g., RIPA) | With protease and phosphatase inhibitors |

| BCA Protein Assay Kit | - |

| Primary Antibodies | Anti-BRD4, Anti-GAPDH (loading control) |

| HRP-conjugated Secondary Antibody | - |

| ECL Substrate | - |

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the BRD4 PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., a non-degrading JQ1 analogue). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the PROTAC.[10]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-